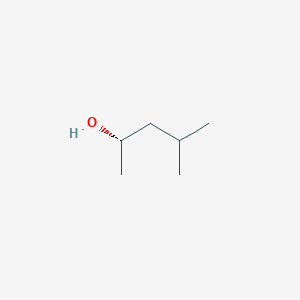

(S)-(+)-4-Methyl-2-pentanol

Descripción general

Descripción

(S)-(+)-4-Methyl-2-pentanol, also known as (S)-(+)-Methyl isobutyl carbinol, is a chiral alcohol with the molecular formula C6H14O. It is an optically active compound, meaning it can rotate plane-polarized light. This compound is commonly used as a solvent and an intermediate in organic synthesis due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (S)-(+)-4-Methyl-2-pentanol can be synthesized through several methods. One common approach involves the asymmetric reduction of 4-methyl-2-pentanone using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric excess. Another method involves the use of microbial reduction, where specific microorganisms are employed to reduce the ketone to the alcohol.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 4-methyl-2-pentanone. The process typically involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions to achieve high yields and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form 4-methyl-2-pentanone. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products Formed:

Oxidation: 4-Methyl-2-pentanone.

Reduction: Various alcohol derivatives.

Substitution: Halogenated compounds such as 4-methyl-2-pentyl chloride.

Aplicaciones Científicas De Investigación

Solvent in Organic Synthesis

(S)-(+)-4-Methyl-2-pentanol is widely used as a solvent in organic reactions due to its ability to dissolve a range of organic compounds. Its solvent properties are particularly beneficial in:

- Dyes and Stains : Used as a solvent for dyestuffs and stains, enhancing color solubility and stability during application.

- Natural Resins and Waxes : Acts as a solvent for resins and waxes, facilitating their application in coatings and adhesives .

Froth Flotation

One of the most significant applications of this compound is in the mining industry, specifically as a frother in mineral flotation processes. Frothers are crucial for separating valuable minerals from ores by creating stable froth that captures hydrophobic particles. MIBC enhances the flotation process efficiency by improving bubble stability and mineral recovery rates .

Lubricant Additives

The compound serves as a precursor for lubricant oil additives, particularly zinc dialkyldithiophosphate (ZDDP). ZDDP is widely used in engine oils to provide anti-wear properties and enhance lubrication performance, making MIBC an essential component in the formulation of high-performance lubricants .

Brake Fluids

This compound is also utilized in the manufacture of brake fluids. Its properties contribute to the fluid's performance under high temperatures and pressures, ensuring effective braking action in vehicles .

Organic Synthesis Reactions

In addition to its role as a solvent, this compound participates in various organic synthesis reactions:

- Regioselective Cleavage Reactions : It is employed in reactions involving carbon-oxygen bond cleavage, particularly when combined with titanium tetrachloride and allylsilanes. This application highlights its utility in synthesizing complex organic molecules .

Case Study 1: Froth Flotation Efficiency

A study demonstrated that using this compound as a frother significantly improved the recovery rates of copper minerals during flotation tests. The results indicated that MIBC produced more stable froth compared to traditional frothers, leading to increased mineral yield.

Case Study 2: Lubricant Performance

Research on lubricant formulations incorporating ZDDP derived from this compound showed enhanced anti-wear properties under high-stress conditions. Engine tests revealed that oils containing MIBC-derived additives outperformed standard formulations in wear resistance.

Mecanismo De Acción

The mechanism of action of (S)-(+)-4-Methyl-2-pentanol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with other molecules, influencing their solubility and reactivity. In biological systems, it may interact with enzymes and receptors, affecting metabolic pathways and cellular functions.

Comparación Con Compuestos Similares

®-(-)-4-Methyl-2-pentanol: The enantiomer of (S)-(+)-4-Methyl-2-pentanol, with similar chemical properties but different optical activity.

4-Methyl-2-pentanone: The ketone form, which can be reduced to this compound.

2-Methyl-2-pentanol: A structural isomer with different physical and chemical properties.

Uniqueness: this compound is unique due to its chiral nature, which makes it valuable in asymmetric synthesis and chiral resolution processes. Its ability to rotate plane-polarized light distinguishes it from its racemic and achiral counterparts.

Actividad Biológica

(S)-(+)-4-Methyl-2-pentanol, also known as MIBC (methyl isobutyl carbinol), is a chiral alcohol with significant industrial and biological relevance. This compound's unique structure contributes to its varied biological activities, including its potential use in pharmaceuticals, as a solvent, and in chemical synthesis. This article explores the biological activity of this compound, focusing on its physicochemical properties, toxicological data, and relevant case studies.

Understanding the physicochemical properties of this compound is crucial for assessing its biological activity. The following table summarizes key properties:

| Property | Value |

|---|---|

| Chemical Formula | C₅H₁₂O |

| Boiling Point | 130 - 133 °C |

| Melting Point | -60 °C |

| Density | 0.81 g/cm³ |

| Vapor Pressure | 4.9 hPa (at 20 °C) |

| Solubility in Water | 16.4 g/L |

| LD50 (oral, rat) | 2590 mg/kg |

These properties indicate that this compound is a liquid at room temperature with moderate solubility in water and relatively low toxicity based on the LD50 value .

Toxicological Profile

The toxicological profile of this compound has been assessed through various studies. Notably, a provisional peer-reviewed toxicity assessment indicates that while acute exposure may not lead to severe effects, repeated exposure can result in cumulative health impacts involving various organs and biochemical systems .

Key Findings from Toxicity Studies:

- Inhalation Studies : A subchronic inhalation study on Wistar rats exposed to concentrations of up to 3700 mg/m³ for six hours daily over six weeks showed no significant changes in survival or organ histology. However, elevated kidney weights and altered urinalysis parameters were observed at higher exposure levels .

- Oral Exposure : Limited data on repeated oral exposure exist; however, acute toxicity studies suggest low risk under controlled conditions .

Chemical Reactions

This compound is primarily used as an intermediate in organic synthesis and has been studied for its catalytic properties. Its dehydration to form 4-methyl-2-pentene is a significant reaction in chemical synthesis, demonstrating its utility in producing branched olefins . Research indicates that the selectivity of this transformation can be optimized using specific catalysts, highlighting the compound's relevance in industrial applications.

Case Studies

Propiedades

IUPAC Name |

(2S)-4-methylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-5(2)4-6(3)7/h5-7H,4H2,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYWICLMDOOCFB-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426387 | |

| Record name | (S)-(+)-4-Methyl-2-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14898-80-7 | |

| Record name | (S)-(+)-4-Methyl-2-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-4-methylpentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the production of (S)-(+)-4-Methyl-2-pentanol in the study significant?

A: The research demonstrates a novel approach to producing this compound through a continuous gas phase bioreactor using thermophilic alcohol dehydrogenase []. This method is noteworthy because it offers a continuous and potentially more efficient alternative to traditional batch processes for synthesizing chiral alcohols. The use of a gas phase bioreactor also presents advantages in terms of improved mass transfer and reduced wastewater generation.

Q2: What key parameters were optimized for the enzymatic synthesis of this compound?

A2: The researchers optimized several parameters to maximize the yield and stereoselectivity of this compound production. These include:

- Buffer pH: The optimal pH for both enzyme immobilization and activity was determined to be 7.5. []

- Water activity: The water activity in the feed gas phase was optimized at 0.9 to enhance stereoselective production. []

- Reaction temperature: A reaction temperature of 333 K (60°C) was found to be optimal. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.